

# Application Notes and Protocols for FAP-Targeted Radionuclide Therapy Experimental Setup

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## Compound of Interest

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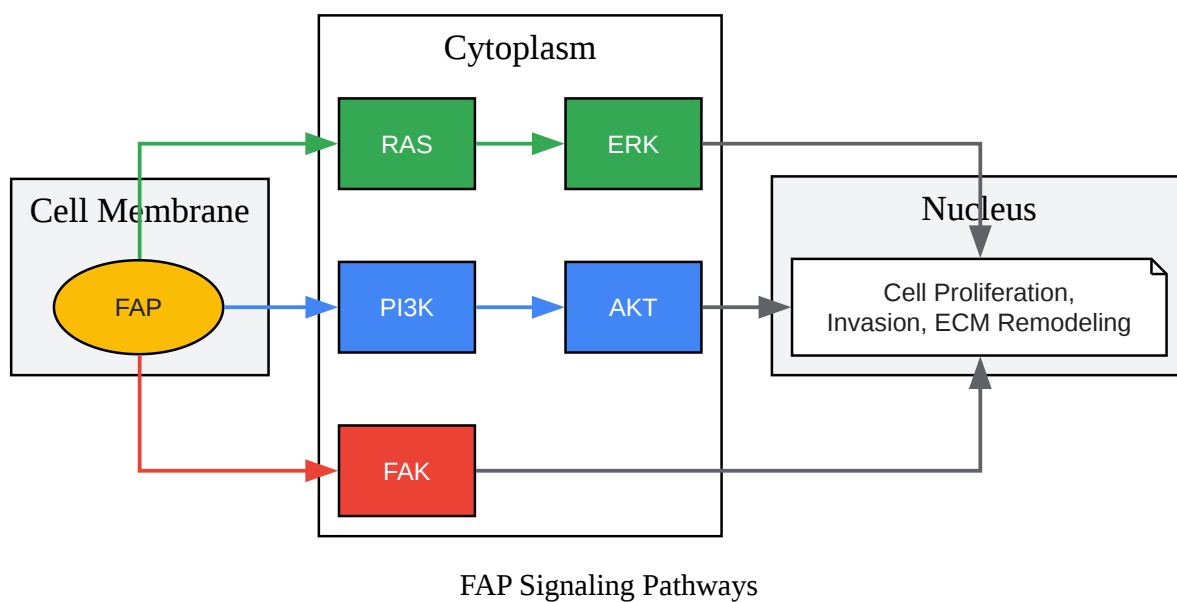
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Fibroblast Activation Protein (FAP)-targeted radionuclide therapy. FAP, a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of solid tumors, making it an attractive target for radionuclide therapy.<sup>[1][2][3][4]</sup> This document outlines the key methodologies for radiolabeling, in vitro characterization, and in vivo evaluation of FAP-targeting radiopharmaceuticals.

## I. Overview of FAP-Targeted Radionuclide Therapy

FAP-targeted radionuclide therapy is a promising strategy that utilizes small molecules or peptides that bind with high affinity to FAP. These targeting agents are chelated with therapeutic radionuclides, such as Lutetium-177 (<sup>177</sup>Lu), Yttrium-90 (<sup>90</sup>Y), or Actinium-225 (<sup>225</sup>Ac), to deliver cytotoxic radiation directly to the tumor stroma.<sup>[2][5]</sup> The "cross-fire" effect of the emitted radiation can then kill adjacent cancer cells.<sup>[2][5]</sup> Preclinical and early clinical studies have demonstrated promising results, with objective responses observed in patients with various advanced-stage cancers.<sup>[2][6][7]</sup>

## II. FAP Signaling and Therapeutic Rationale

FAP expression is associated with tumor progression, extracellular matrix remodeling, and immune suppression.[1][3][8][9] It influences several signaling pathways, including PI3K/AKT and RAS/ERK, which are critical for cell proliferation and survival.[8] Targeting FAP not only delivers a radioactive payload but may also disrupt the tumor-promoting functions of CAFs.

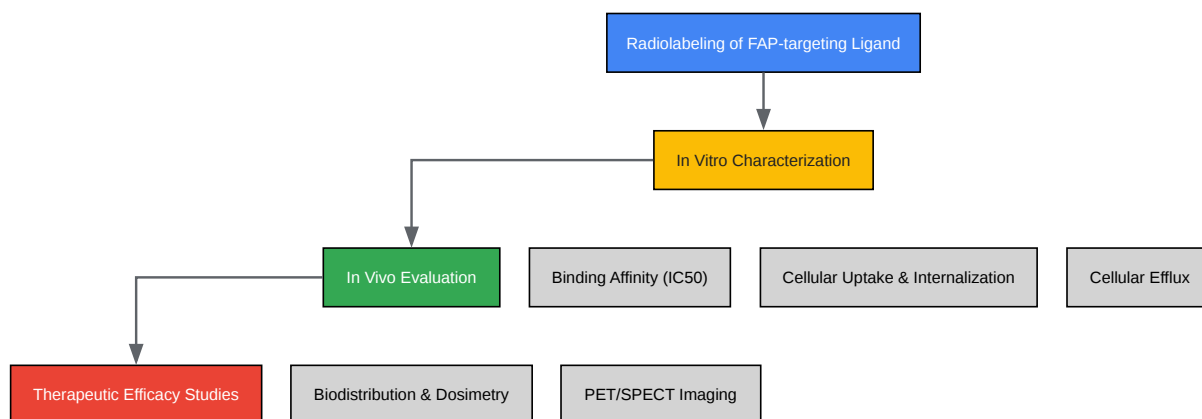


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FAP Signaling Pathways

### III. Experimental Protocols

A typical experimental workflow for preclinical evaluation of a new FAP-targeted radiopharmaceutical involves several key stages, from initial radiolabeling to in vivo therapeutic efficacy studies.



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### Preclinical Experimental Workflow

## Protocol 1: Radiolabeling of FAP Inhibitors (FAPI)

This protocol describes the radiolabeling of a DOTA-conjugated FAP inhibitor (e.g., FAPI-46) with Lutetium-177.

#### Materials:

- DOTA-conjugated FAP inhibitor (e.g., FAPI-46)
- $^{177}\text{LuCl}_3$  in 0.04 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0)
- Gentisic acid solution (50 mg/mL)
- Sterile, pyrogen-free reaction vial
- Heating block or water bath

- Radio-TLC system

#### Procedure:

- In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated FAP inhibitor with 100 µL of sodium acetate buffer.
- Add 5 µL of gentisic acid solution as a radioprotectant.
- Add 370-555 MBq of  $^{177}\text{LuCl}_3$  to the reaction vial.
- Gently mix the contents and incubate at 95°C for 15-30 minutes.
- After incubation, allow the vial to cool to room temperature.
- Determine the radiochemical purity (RCP) using a radio-TLC system. An RCP of >95% is generally considered acceptable for preclinical studies.

## Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization rate of a radiolabeled FAP inhibitor in FAP-expressing cells.

#### Materials:

- FAP-expressing cell line (e.g., HT-1080-hFAP) and a negative control cell line (e.g., wild-type HT-1080).
- Cell culture medium (e.g., DMEM with 10% FBS)
- Radiolabeled FAP inhibitor (e.g., [ $^{177}\text{Lu}$ ]Lu-FAPI-46)
- Unlabeled FAP inhibitor for competition assay (e.g., FAPI-46)
- Phosphate-buffered saline (PBS)
- Glycine buffer (50 mM, pH 2.8)

- Gamma counter

Procedure:

- Cell Seeding: Seed  $0.5-1 \times 10^5$  cells per well in 24-well plates and allow them to adhere overnight.
- Binding Assay ( $IC_{50}$  Determination):
  - Wash cells with PBS.
  - Add a constant concentration of the radiolabeled FAP inhibitor (e.g., 1 nM) to each well.
  - Add increasing concentrations of the unlabeled FAP inhibitor ( $10^{-12}$  to  $10^{-6}$  M).
  - Incubate for 1 hour at 37°C.
  - Wash the cells three times with cold PBS.
  - Lyse the cells with 1 M NaOH and measure the radioactivity in a gamma counter.
  - Calculate the  $IC_{50}$  value using non-linear regression analysis.
- Internalization Assay:
  - Wash cells with PBS.
  - Add the radiolabeled FAP inhibitor (e.g., 1 nM) to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
  - At each time point, wash the cells with cold PBS.
  - To determine the membrane-bound fraction, incubate the cells with ice-cold glycine buffer for 5-10 minutes to strip surface-bound radioligand. Collect the supernatant.
  - Lyse the cells with 1 M NaOH to determine the internalized fraction.
  - Measure the radioactivity in both fractions using a gamma counter.

- Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

## Protocol 3: In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the biodistribution of a radiolabeled FAP inhibitor in tumor-bearing mice.

### Materials:

- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HT-1080-hFAP xenografts).
- Radiolabeled FAP inhibitor (e.g., [ $^{177}\text{Lu}$ ]Lu-FAPI-46)
- Anesthetic (e.g., isoflurane)
- Syringes and needles for injection
- Dissection tools
- Gamma counter

### Procedure:

- **Tumor Inoculation:** Inoculate mice with  $5-10 \times 10^6$  FAP-expressing tumor cells subcutaneously. Allow tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- **Radiotracer Injection:** Administer a known amount of the radiolabeled FAP inhibitor (e.g., 1-2 MBq) via tail vein injection.
- **Tissue Harvesting:** At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize groups of mice (n=3-5 per group).
- **Organ Collection:** Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
- **Radioactivity Measurement:** Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

## Protocol 4: Therapeutic Efficacy Study

This protocol is designed to evaluate the anti-tumor efficacy of a therapeutic FAP-targeted radiopharmaceutical.

Materials:

- Tumor-bearing mice with established tumors (as in Protocol 3).
- Therapeutic radiolabeled FAP inhibitor (e.g., [ $^{177}\text{Lu}$ ]Lu-FAPI-46).
- Calipers for tumor measurement.
- Scale for body weight measurement.

Procedure:

- Group Allocation: Once tumors reach a specific size (e.g.,  $\sim 100 \text{ mm}^3$ ), randomize the mice into treatment and control groups (e.g., vehicle control, unlabeled FAP inhibitor, and one or more doses of the radiolabeled FAP inhibitor).
- Treatment Administration: Administer the respective treatments via tail vein injection. This can be a single dose or a fractionated dosing schedule.
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week. (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the animals.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice if they show signs of significant distress or toxicity.

- **Data Analysis:** Plot tumor growth curves for each group. Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups.

## IV. Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of various FAP-targeted radiopharmaceuticals.

Table 1: In Vitro Binding Affinity of FAP Inhibitors

Compound	Cell Line	IC <sub>50</sub> (nM)	Reference
FAPI-04	HT-1080-hFAP	32	<a href="#">[10]</a> <a href="#">[11]</a>
FGlc-FAPI	HT-1080-hFAP	167	<a href="#">[10]</a> <a href="#">[11]</a>
[ <sup>111</sup> In]In-eFAP-6	FAP-expressing cells	Superior to [ <sup>111</sup> In]In-FAPI-46	<a href="#">[12]</a>

Table 2: In Vivo Tumor Uptake of FAP-Targeted Radiopharmaceuticals in Xenograft Models

Compound	Tumor Model	Time Post-Injection	Tumor Uptake (%ID/g)	Reference
[ <sup>68</sup> Ga]Ga-FAPI-04	HT-1080-hFAP	1 hour	~2.0	<a href="#">[10]</a>
[ <sup>18</sup> F]FGlc-FAPI	HT-1080-hFAP	1 hour	~4.5	<a href="#">[10]</a>
[ <sup>177</sup> Lu]Lu-FAPI-46	FAP-positive tumors	3 hours	~0.3	<a href="#">[13]</a>
[ <sup>225</sup> Ac]Ac-FAPI-46	FAP-positive tumors	24 hours	~0.1	<a href="#">[13]</a>
[ <sup>177</sup> Lu]Lu-OncoFAP-23	SK-RC-52.hFAP	24 hours	~42.0	<a href="#">[14]</a>
[ <sup>177</sup> Lu]Lu-OncoFAP-23	CT-26.hFAP	24 hours	~10.0	<a href="#">[14]</a>

Table 3: Therapeutic Efficacy of FAP-Targeted Radionuclide Therapy in a Patient

Compound	Cancer Type	Response	Reference
[ <sup>177</sup> Lu]Lu-FAP-2286	Sarcoma	52.37% decrease in primary tumor volume	[15]

## V. Conclusion

The experimental setups and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of FAP-targeted radiopharmaceuticals. The success of this therapeutic strategy relies on the careful selection of targeting ligands, radionuclides, and well-designed in vitro and in vivo experiments to characterize their safety and efficacy profiles. The encouraging data from preclinical and early clinical studies warrant further investigation and optimization of FAP-targeted radionuclide therapy for a wide range of solid tumors.[5][6][7]

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